Boc-D-dap(aloc)-OH

説明

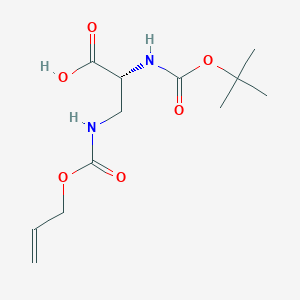

Boc-D-dap(aloc)-OH, also known as N-[(tert-Butoxy)carbonyl]-D-2,3-diaminopropionic acid allyl ester, is a derivative of the amino acid D-2,3-diaminopropionic acid. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-dap(aloc)-OH typically involves the protection of the amino and carboxyl groups of D-2,3-diaminopropionic acid. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the protection of the carboxyl group with an allyl ester (aloc) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the protection reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including the addition of protective groups and the purification of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the synthesized compound.

化学反応の分析

Types of Reactions

Boc-D-dap(aloc)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and aloc protective groups under acidic or basic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like carbodiimides.

Substitution Reactions: Replacement of the allyl ester group with other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal, while palladium catalysts are used for aloc group removal.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Substitution: Allyl ester groups can be replaced using nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of this compound.

科学的研究の応用

Boc-D-dap(aloc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Peptide Synthesis: Used as a building block for the synthesis of complex peptides and proteins.

Drug Development: Utilized in the design and synthesis of peptide-based drugs.

Bioconjugation: Employed in the attachment of peptides to other biomolecules for studying protein-protein interactions.

Material Science: Used in the development of peptide-based materials with unique properties.

作用機序

The mechanism of action of Boc-D-dap(aloc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protective groups (Boc and aloc) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The removal of these protective groups under specific conditions enables the final peptide product to be obtained.

類似化合物との比較

Boc-D-dap(aloc)-OH can be compared with other protected amino acids, such as:

Boc-D-dap(Z)-OH: Similar in structure but with a benzyloxycarbonyl (Z) protective group instead of an allyl ester.

Boc-D-dap(Fmoc)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protective group.

Boc-D-dap(OMe)-OH: Features a methoxy protective group.

The uniqueness of this compound lies in its allyl ester protective group, which offers specific advantages in certain synthetic applications, such as ease of removal under mild conditions.

生物活性

Boc-D-dap(aloc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-allyloxycarbonyl-D-2,3-diaminopropionic acid, is a compound that has garnered attention for its potential applications in peptide synthesis and biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- Fmoc (9-Fluorenylmethyloxycarbonyl) protecting group: This group is commonly used in peptide synthesis to protect amino groups during the coupling process.

- Alloc (Allyloxycarbonyl) protecting group: This group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides.

The molecular formula for this compound is with a molecular weight of approximately 398.42 g/mol .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives of D-amino acids, including this compound. Research indicates that D-amino acids can enhance the stability and activity of peptides against bacterial strains. For instance, modifications in peptide structures incorporating D-amino acids have shown increased resistance to enzymatic degradation and enhanced antimicrobial efficacy .

A comparative study on various synthetic lipopeptides demonstrated that substitutions with D-amino acids significantly affected their minimum inhibitory concentrations (MICs) against several bacterial strains, including E. coli and S. aureus. The results showed that certain analogs exhibited potent antimicrobial activity with MIC values as low as 1-2 µg/mL .

| Peptide | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 3a | 2 | >32 |

| 4a | 1 | >32 |

| 4b | 2 | 4 |

The biological activity of this compound can be attributed to several mechanisms:

- Enhanced Stability : The incorporation of D-amino acids into peptides increases their resistance to proteolytic degradation, allowing for prolonged activity in biological systems .

- Modulation of Cell Membrane Integrity : Some studies suggest that lipopeptides can disrupt bacterial cell membranes, leading to cell lysis and death .

- Biofilm Disruption : Certain derivatives have been shown to interfere with biofilm formation, a critical factor in chronic infections.

Study on Peptide Hydrogels

A study investigated the use of hydrogels derived from peptide assemblies incorporating this compound for tissue engineering applications. The results indicated that these hydrogels supported cell growth and differentiation effectively, demonstrating their potential as scaffolds in regenerative medicine .

Antimicrobial Efficacy in Clinical Isolates

In another study focusing on clinical isolates, this compound derivatives were tested against multi-drug resistant strains. The findings revealed significant antimicrobial activity, suggesting that these compounds could serve as a foundation for developing new antibiotics targeting resistant bacteria .

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPOSBLDRPESJX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901134710 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901134710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179251-60-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179251-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901134710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。